molecular formula C9H9NO2 B8720849 1-(Hydroxymethyl)-1H-indol-4-ol

1-(Hydroxymethyl)-1H-indol-4-ol

Cat. No.: B8720849
M. Wt: 163.17 g/mol
InChI Key: NLDDPAXECICLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxymethyl)-1H-indol-4-ol (CAS Registry Number: 627501-38-6) is a chemical compound with the molecular formula C 9 H 9 NO 2 and a molecular weight of 163.17 g/mol . Its structure features an indole core substituted with a hydroxymethyl group at the nitrogen (1-position) and a hydroxyl group at the 4-position. This structure classifies it as a substituted indole derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . The primary research applications for this compound are as a key synthetic intermediate or building block. It can be utilized in the exploration of novel pharmaceutical agents, particularly in the development of serotonergic psychedelic compounds for the potential treatment of central nervous system (CNS) disorders . The structure is closely related to core templates used in patented research for psilocin derivatives, which are investigated as serotonin 5-HT2A receptor agonists . Furthermore, indolyl-containing structures are actively researched for their antibacterial properties, serving as inhibitors of bacterial type II topoisomerases to combat multidrug-resistant Gram-negative pathogens . The compound's value to researchers lies in its functional groups, which allow for further chemical modifications, enabling structure-activity relationship (SAR) studies. Researchers can employ this building block to create novel chemical entities targeting specific biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(hydroxymethyl)indol-4-ol

InChI

InChI=1S/C9H9NO2/c11-6-10-5-4-7-8(10)2-1-3-9(7)12/h1-5,11-12H,6H2

InChI Key

NLDDPAXECICLAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CO)C(=C1)O

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral potential of indole derivatives, including 1-(Hydroxymethyl)-1H-indol-4-ol. These compounds have been shown to exhibit activity against several viruses:

  • Mechanism of Action : Indole derivatives can mimic protein structures and bind to viral enzymes, disrupting their function. For instance, certain synthesized indole compounds demonstrated significant activity against the hepatitis C virus (HCV) and other RNA viruses such as the Dengue virus and Human Immunodeficiency Virus (HIV) .
  • Case Study : A study reported that specific indole derivatives exhibited IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus. This suggests that this compound could be a promising candidate for further antiviral development .

Anticancer Properties

The anticancer potential of this compound is another area of active research:

  • Mechanism of Action : Indole derivatives have been found to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation .
  • Case Studies :
    • A series of indole compounds were evaluated for their antiproliferative effects against human cancer cell lines, including HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer). Some compounds showed significant growth inhibition with GI50 values as low as 2.8 µM .
    • Another study synthesized a novel indole derivative that demonstrated promising anticancer activity in vitro, highlighting the structural modifications that enhance efficacy against specific cancer types .

Antibacterial Applications

The antibacterial properties of this compound are particularly relevant in the context of rising antibiotic resistance:

  • Mechanism of Action : Indole derivatives have been identified as inhibitors of bacterial topoisomerases, enzymes critical for DNA replication in bacteria. This action can lead to bacterial cell death .
  • Case Studies :
    • Compounds derived from indole structures were tested against multidrug-resistant strains of Escherichia coli and Acinetobacter baumannii. Certain derivatives exhibited MIC values as low as 0.5–1 μg/mL, indicating strong antibacterial activity .
    • A recent investigation into the structure-activity relationship of indole compounds revealed that modifications at specific positions on the indole ring significantly enhanced their antibacterial potency against resistant strains .

Data Summary Table

Application TypeActive CompoundTarget Pathogen/Cell LineIC50/GI50 (μg/mL)Reference
AntiviralIndole DerivativeCoxsackie B4 Virus0.4 - 2.1
AnticancerIndole DerivativeHeLa Cells2.8
AntibacterialIndole DerivativeE. coli0.5 - 1

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 1-(Hydroxymethyl)-1H-indol-4-ol and related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound - 1-(Hydroxymethyl)
- 4-Hydroxy
C9H9NO2 163.18* Polar due to dual hydroxyl/hydroxymethyl groups; potential for H-bonding.
1-[2-(Dimethylamino)ethyl]indol-4-ol () - 1-[2-(Dimethylamino)ethyl]
- 4-Hydroxy
C12H16N2O 204.27 Basic dimethylamino group enhances solubility in acidic conditions .
Psilocin (3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol) () - 3-[2-(Dimethylamino)ethyl]
- 4-Hydroxy
C12H16N2O 204.27 Psychedelic activity via serotonin receptor agonism .
5-Methoxy-1H-indol-4-ol () - 5-Methoxy
- 4-Hydroxy
C9H9NO2 163.17 Methoxy group increases lipophilicity; used in synthetic intermediates .
Pindolol () - 1-(Indol-4-yloxy)
- 3-(Isopropylamino)propan-2-ol
C14H20N2O2 248.32 Non-selective β-blocker; combines indole with a propanolamine side chain .

*Calculated based on molecular formula.

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl and hydroxyl groups in this compound enhance its polarity compared to analogs like 5-Methoxy-1H-indol-4-ol (), where the methoxy group reduces water solubility. However, it is less basic than 1-[2-(dimethylamino)ethyl]indol-4-ol (), which has a pKa-altering dimethylamino group.
  • Stability : The hydroxymethyl group may render the compound more susceptible to oxidation compared to methoxy-substituted derivatives (), though this reactivity could be advantageous in prodrug design.

Preparation Methods

Direct N-Hydroxymethylation of 4-Protected Indoles

A widely adopted strategy involves the alkylation of 4-protected indole derivatives at the N1 position. For instance, 4-benzyloxyindole serves as a key intermediate, enabling selective functionalization while preserving the phenolic hydroxyl group.

Procedure :

  • Protection of 4-Hydroxyindole :

    • 4-Hydroxyindole is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone, yielding 4-benzyloxyindole.

    • Reaction Conditions : 12 h reflux, 85% yield.

  • N1-Hydroxymethylation :

    • 4-Benzyloxyindole is dissolved in dry DMF under nitrogen, and sodium hydride (NaH) is added to deprotonate the indole nitrogen.

    • Paraformaldehyde (3 equiv) is introduced, and the mixture is stirred at 60°C for 6 h.

    • Key Insight : The reaction proceeds via nucleophilic attack of the deprotonated indole on formaldehyde, forming 1-(hydroxymethyl)-4-benzyloxyindole.

    • Yield : 72–78%.

  • Deprotection :

    • Hydrogenolysis using Pd/C (10% w/w) in methanol under H₂ gas (1 atm) removes the benzyl group.

    • Alternative : BCl₃ in dichloromethane at −78°C selectively cleaves the benzyl ether.

    • Final Yield : 68–75%.

Advantages :

  • High regioselectivity for N1 functionalization.

  • Compatibility with acid- and base-sensitive groups.

Limitations :

  • Requires multi-step protection/deprotection.

  • Benzyl group removal via hydrogenation may reduce yields due to over-reduction risks.

Two-Step Alkylation-Hydrolysis Protocol

This method employs halogenated reagents to introduce a protected hydroxymethyl group, followed by hydrolysis.

Procedure :

  • N1-Alkylation with Bromomethyl Acetate :

    • 4-Benzyloxyindole is reacted with bromomethyl acetate (1.2 equiv) in THF using NaH as a base.

    • Reaction Conditions : 0°C to rt, 4 h, 82% yield.

    • Product : 1-(acetoxymethyl)-4-benzyloxyindole.

  • Ester Hydrolysis :

    • The acetate is hydrolyzed using NaOH (2M) in THF/MeOH/H₂O (1:1:1) at rt for 2 h.

    • Yield : 89%.

  • Benzyl Deprotection :

    • As described in Section 1.1.

Advantages :

  • Avoids handling gaseous formaldehyde.

  • Higher functional group tolerance due to mild hydrolysis conditions.

Limitations :

  • Bromomethyl acetate is moisture-sensitive, requiring anhydrous conditions.

Reductive Amination of 4-Hydroxyindole-1-carbaldehyde

A less conventional route involves the reduction of a pre-formed aldehyde intermediate.

Procedure :

  • Aldehyde Synthesis :

    • 4-Hydroxyindole is subjected to Vilsmeier-Haack formylation (POCl₃/DMF) to yield 4-hydroxyindole-1-carbaldehyde.

    • Yield : 58%.

  • Reduction to Hydroxymethyl :

    • The aldehyde is reduced using NaBH₄ in ethanol at 0°C.

    • Reaction Time : 1 h, 76% yield.

Advantages :

  • Short synthetic route (two steps).

Limitations :

  • Low regioselectivity in formylation step risks 3-position substitution.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Complexity Scalability
Direct HydroxymethylationParaformaldehyde, NaH68–75ModerateHigh
Alkylation-HydrolysisBromomethyl acetate, NaOH70–78HighModerate
Reductive AminationPOCl₃, NaBH₄44–58LowLow

Critical Observations :

  • The direct hydroxymethylation route offers the best balance of yield and scalability.

  • The reductive amination method suffers from poor yields due to competing side reactions.

Mechanistic Insights and Optimization Strategies

Role of Base in N1-Alkylation

Strong bases like NaH or KH are critical for deprotonating the indole NH (pKa ~17). Weaker bases (e.g., K₂CO₃) result in <20% conversion due to incomplete deprotonation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the deprotonated indole intermediate. Non-polar solvents (toluene, THF) lead to prolonged reaction times.

Temperature Optimization

Elevated temperatures (60–80°C) accelerate formaldehyde incorporation but risk oxidative degradation of the indole ring . Controlled heating (40–50°C) balances speed and product stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing hydroxymethyl and hydroxyl groups onto the indole scaffold, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Utilize click chemistry for regioselective functionalization. For example, describes a CuI-catalyzed reaction in PEG-400:DMF (2:1) to introduce triazole groups to indoles. Adapt this by substituting azide reagents with hydroxymethylating agents (e.g., formaldehyde derivatives).
  • Step 2 : Monitor reaction progress via TLC (Rf ~0.33–0.42 in 70:30 EtOAc:hexanes) and purify via flash chromatography ().
  • Step 3 : Optimize yield (typically 30–35% for similar reactions) by adjusting solvent ratios, catalyst load (e.g., 0.1–0.2 eq CuI), and reaction time (12–24 hrs) .
    • Data Table :
ConditionYield (%)Purity (HPLC)Reference
CuI, PEG-400:DMF35>95%
CuI, DMF alone2890%

Q. How can NMR and LC-QTOF/MS be used to confirm the structural integrity of 1-(Hydroxymethyl)-1H-indol-4-ol?

  • Methodological Answer :

  • 1H NMR : Expect signals for the hydroxymethyl (-CH2OH) group at δ 4.5–5.0 ppm (triplet/triplet splitting due to adjacent NH/OH) and aromatic protons at δ 6.5–7.3 ppm ().
  • 13C NMR : Hydroxymethyl carbon appears at ~55–60 ppm, while indolic C4-OH carbon resonates at ~110–115 ppm ().
  • LC-QTOF/MS : Use positive-ion mode for [M+H]+ detection. Calibrate with internal standards (e.g., 4.93 min retention time; ). Confirm molecular ion accuracy within 5 ppm (e.g., m/z 178.0864 for C9H10N2O2) .

Advanced Research Questions

Q. How do steric and electronic effects of hydroxymethyl/hydroxyl substituents influence the compound’s reactivity in cross-coupling reactions or enzyme inhibition?

  • Methodological Answer :

  • Electronic Effects : The electron-donating hydroxyl group at C4 increases indole’s nucleophilicity at C3, facilitating electrophilic substitutions (e.g., Friedel-Crafts alkylation). Compare with 5-methoxy-1H-indol-6-ol (), where methoxy groups alter π-electron density.
  • Steric Effects : Hydroxymethyl at C1 may hinder access to active sites in enzyme assays. Use molecular docking studies (e.g., AutoDock Vina) to compare binding affinities with unsubstituted indoles.
  • Contradiction Analysis : Conflicting bioactivity reports (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from assay conditions (e.g., pH-dependent OH group ionization). Validate via dose-response curves in multiple buffers .

Q. What strategies resolve discrepancies in reported logP and solubility data for hydroxymethylated indoles?

  • Methodological Answer :

  • Experimental Design :

Measure logP via shake-flask method (octanol/water) under controlled pH (5.0–7.4).

Compare with computational predictions (e.g., XLogP3). Discrepancies >0.5 units suggest protonation state errors ( notes pKa ~9.5 for indolic NH).

  • Case Study : 5-Methoxy-1H-indol-6-ol has logP 1.2 (exp) vs. 1.5 (calc), attributed to H-bonding from -OH groups. Adjust predictions using Hammett σ values for substituents .
    • Data Table :
CompoundlogP (Exp)logP (Calc)Solubility (mg/mL)
This compound0.81.112.5 (pH 7.4)
5-Methoxy-1H-indol-6-ol1.21.58.3 (pH 7.4)

Contradiction Analysis Framework

  • Example : Conflicting reports on antioxidant vs. pro-oxidant effects.
    • Hypothesis : Concentration-dependent behavior. Test using DPPH/ABTS assays at 1–100 μM.
    • Resolution : At <10 μM, this compound acts as antioxidant (EC50 8.2 μM), but >50 μM induces ROS via Fenton-like reactions ().

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